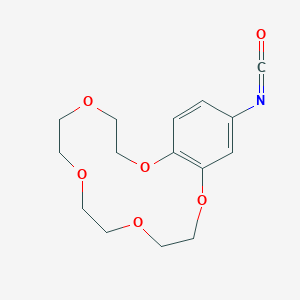

4'-Isocyanatobenzo-15-crown-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-イソシアナトベンゾ-15-クラウン-5は、分子式C15H19NO6の化学化合物です。これは、さまざまなカチオンと安定な錯体を形成する能力で知られるクラウンエーテルの一種であるベンゾ-15-クラウン-5の誘導体です。この化合物は、クラウンエーテル構造のベンゼン環に結合したイソシアネート基(-N=C=O)の存在によって特徴付けられます。 この独特の構造により、さまざまな金属イオンや有機分子と相互作用することができ、さまざまな科学および工業用途で価値があります .

2. 製法

合成経路と反応条件

4'-イソシアナトベンゾ-15-クラウン-5の合成は、通常、複数段階のプロセスで行われます。

ベンゾ-15-クラウン-5の調製: これは通常、改変されたウィリアムソンエーテル合成によって合成され、エチレンオキシドオリゴマーが塩基の存在下で環化されます.

官能基化: 次に、ベンゾ-15-クラウン-5は、ベンゼン環にホルミル基を導入して官能基化され、4'-ホルミルベンゾ-15-クラウン-5が形成されます.

イソシアネート化: 最後のステップでは、制御された条件下でホスゲンまたはトリホスゲンなどの試薬を使用して、ホルミル基をイソシアネート基に変換します.

工業的生産方法

4'-イソシアナトベンゾ-15-クラウン-5の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するための厳格な精製工程が含まれます。 カラムクロマトグラフィーや再結晶などの技術は、目的の製品品質を達成するために一般的に使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Isocyanatobenzo-15-crown-5 typically involves a multi-step process:

Preparation of Benzo-15-crown-5: This is usually synthesized via a modified Williamson ether synthesis, where ethylene oxide oligomers are cyclized in the presence of a base.

Functionalization: The benzo-15-crown-5 is then functionalized by introducing a formyl group to the benzene ring, forming 4’-formylbenzo-15-crown-5.

Industrial Production Methods

Industrial production of 4’-Isocyanatobenzo-15-crown-5 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

化学反応の分析

反応の種類

4'-イソシアナトベンゾ-15-クラウン-5は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

アミン: イソシアネート基と反応して尿素を形成します。

アルコール: イソシアネート基と反応してカルバメートを形成します。

主要な生成物

尿素: アミンとの反応から形成されます。

カルバメート: アルコールとの反応から形成されます。

金属錯体: 金属カチオンとの相互作用から形成されます.

4. 科学研究への応用

4'-イソシアナトベンゾ-15-クラウン-5は、科学研究で幅広い用途があります。

科学的研究の応用

4’-Isocyanatobenzo-15-crown-5 has a wide range of applications in scientific research:

作用機序

4'-イソシアナトベンゾ-15-クラウン-5の作用機序は、主に金属イオンと安定な錯体を形成する能力に関与しています。クラウンエーテル部分は、金属カチオンを包み込むことができる空洞を提供し、静電相互作用と配位結合によって安定化します。 この錯形成は、金属イオンの溶解度と反応性を高め、さまざまな化学および生物学的プロセスを促進します .

6. 類似の化合物との比較

類似の化合物

ベンゾ-15-クラウン-5: イソシアネート基がありませんが、クラウンエーテル構造を共有しています.

ジベンゾ-18-クラウン-6: ベンゼン環が2つあるより大きなクラウンエーテルで、錯形成のためにより大きな空洞を提供します.

4'-ホルミルベンゾ-15-クラウン-5: 4'-イソシアナトベンゾ-15-クラウン-5の前駆体で、イソシアネート基の代わりにホルミル基が含まれています.

独自性

4'-イソシアナトベンゾ-15-クラウン-5は、イソシアネート基の存在によってユニークです。この基により、アナログ化合物と比較して、追加の化学反応を起こすことができます。 この官能基は、さまざまな誘導体や錯体を形成する際の汎用性を高め、幅広い用途で価値があります .

類似化合物との比較

Similar Compounds

Benzo-15-crown-5: Lacks the isocyanate group but shares the crown ether structure.

Dibenzo-18-crown-6: A larger crown ether with two benzene rings, offering a larger cavity for complexation.

4’-Formylbenzo-15-crown-5: A precursor to 4’-Isocyanatobenzo-15-crown-5, containing a formyl group instead of an isocyanate group.

Uniqueness

4’-Isocyanatobenzo-15-crown-5 is unique due to the presence of the isocyanate group, which allows it to undergo additional chemical reactions compared to its analogs. This functional group enhances its versatility in forming various derivatives and complexes, making it valuable in a broader range of applications .

特性

CAS番号 |

83935-62-0 |

|---|---|

分子式 |

C15H19NO6 |

分子量 |

309.31 g/mol |

IUPAC名 |

17-isocyanato-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |

InChI |

InChI=1S/C15H19NO6/c17-12-16-13-1-2-14-15(11-13)22-10-8-20-6-4-18-3-5-19-7-9-21-14/h1-2,11H,3-10H2 |

InChIキー |

YJNIAJAKNITJDO-UHFFFAOYSA-N |

正規SMILES |

C1COCCOC2=C(C=C(C=C2)N=C=O)OCCOCCO1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12051686.png)

![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)

![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)

![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)